S-Phenyl thioacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-phenyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBISVCLTLBMTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239419 | |

| Record name | Thiophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-87-2 | |

| Record name | Ethanethioic acid, S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-phenyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-PHENYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1K5I18NJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Phenyl Thioacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate, a thioester compound, serves as a valuable reagent in organic synthesis and as a substrate in biochemical assays. Its unique reactivity, characterized by the thioester linkage, makes it a subject of interest for studying reaction mechanisms and enzyme kinetics. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, presented with clarity and detail for the scientific community.

Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents.[1][2] The compound is known to be susceptible to hydrolysis and nucleophilic attack, a key aspect of its chemical reactivity.[1]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈OS | [2][3] |

| Molecular Weight | 152.21 g/mol | [3] |

| Boiling Point | 99-100 °C at 6 mmHg | |

| Density | 1.124 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.57 | |

| Flash Point | 79 °C (closed cup) | |

| Storage Temperature | 2-8°C |

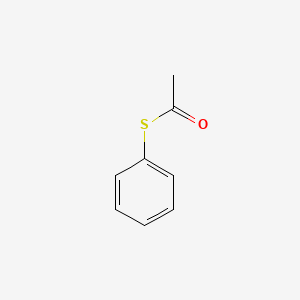

Chemical Structure

The structure of this compound features a phenyl group attached to a sulfur atom, which is in turn bonded to an acetyl group. This arrangement constitutes a thioester functional group. Computational studies using density functional theory (DFT) have identified two conformers: a more stable syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form.[] The energy difference between these conformers is approximately 1.63 kcal/mol.[]

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group and the methyl protons of the acetyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.4 | s | 3H | Methyl protons (-COCH₃) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are typical.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196 | Carbonyl carbon (C=O) |

| ~134 | Aromatic carbon (C-S) |

| ~129 | Aromatic carbons (ortho, meta) |

| ~128 | Aromatic carbon (para) |

| ~30 | Methyl carbon (-CH₃) |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques are recommended.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[5] A detailed analysis based on DFT calculations has been performed to assign the vibrational frequencies.[]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (thioester) |

| ~1580, 1480, 1440 | Medium-Weak | Aromatic C=C stretches |

| ~1120 | Strong | C-S stretch |

| ~960 | Medium | C-C stretch |

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Possible Fragment Ion |

| 152 | M⁺ | [C₈H₈OS]⁺ (Molecular ion) |

| 110 | [C₆H₅S]⁺ | |

| 77 | [C₆H₅]⁺ | |

| 43 | Base Peak | [CH₃CO]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, general methods for the synthesis of thioesters are well-established.

General Synthesis of S-Aryl Thioacetates

A common method for the synthesis of S-aryl thioacetates involves the acylation of a corresponding thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

-

Thiophenol

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure (General Outline):

-

Dissolve thiophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Reactivity and Analysis

This compound is a useful substrate for measuring the activity of esterases.[6] Its hydrolysis can be monitored spectrophotometrically. The reactivity of thioesters with various nucleophiles has been studied, highlighting their susceptibility to nucleophilic acyl substitution.

General Protocol for Hydrolysis Study:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare buffer solutions at various pH values.

-

Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the buffer.

-

Monitor the reaction progress by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.

-

The rate of hydrolysis can be determined by analyzing the kinetic data.

Biological Activity

Currently, there is no specific information available linking this compound to a defined signaling pathway. Its primary use in a biological context is as a substrate for enzymatic assays, particularly for esterases.[6]

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is achievable through standard organic chemistry methods, and its reactivity makes it a valuable tool for both synthetic and analytical applications. The spectroscopic data provide a clear signature for its identification and structural elucidation. This guide serves as a foundational resource for researchers and professionals working with this versatile thioester.

References

- 1. Density functional theory calculations of structure, FT-IR and Raman spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(934-87-2) 13C NMR spectrum [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 5. This compound(934-87-2) IR Spectrum [chemicalbook.com]

- 6. scbt.com [scbt.com]

S-Phenyl thioacetate mechanism of action in biochemical assays

An In-depth Technical Guide to the Mechanism of Action of S-Phenyl Thioacetate in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SPTA) is a pivotal substrate in biochemical research, primarily utilized for the continuous monitoring and quantification of esterase activity.[1] Its robust performance and broad applicability make it an invaluable tool for characterizing a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and paraoxonase-1 (PON1).[] This technical guide provides a comprehensive overview of the core mechanism of action of SPTA in biochemical assays, detailed experimental protocols, and relevant kinetic data to support researchers in drug discovery and enzyme kinetics studies.

Core Mechanism of Action: A Two-Step Process

The use of this compound in biochemical assays is fundamentally a two-step process. The first step involves the enzymatic hydrolysis of the thioester bond by an esterase, which liberates a free thiol product, thiophenol. The second step is the detection of this thiol product, typically through a reaction with a chromogenic reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent).[3][4] This subsequent reaction produces a colored compound that can be accurately quantified using spectrophotometry, allowing for real-time measurement of enzyme activity.[5][6]

Enzymatic Hydrolysis of this compound

The central reaction is the hydrolysis of the thioester bond in SPTA, catalyzed by a hydrolase enzyme. Thioesters are more reactive than their oxygen-ester counterparts due to the larger size of the sulfur atom and less efficient electron delocalization to the carbonyl group, making them excellent substrates for acyl transfer reactions.[7]

The enzyme's active site facilitates the nucleophilic attack on the carbonyl carbon of the thioacetate group. This leads to the cleavage of the C-S bond, releasing acetate and thiophenol. The rate of this hydrolysis is directly proportional to the activity of the enzyme under investigation.

Spectrophotometric Detection with Ellman's Reagent

The liberated thiophenol is a reactive thiol that can be readily detected. The most common method, developed by George Ellman, uses DTNB.[3] In aqueous solution at a neutral or alkaline pH, the thiol group of thiophenol attacks the disulfide bond of DTNB. This reaction is rapid and stoichiometric.[3] It cleaves the disulfide bond, forming a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB²⁻).[3][4] The TNB²⁻ dianion exhibits a distinct yellow color, with a strong absorbance peak at 412 nm.[3][8] By measuring the rate of increase in absorbance at this wavelength, one can determine the rate of thiophenol production and thus, the activity of the esterase.

It is crucial to perform this reaction with minimal exposure to daylight, as UV radiation can affect the stability of DTNB and interfere with the results.[8][9]

Quantitative Analysis & Kinetics

The hydrolysis of thioesters can be influenced by factors such as pH. The reaction can be acid-mediated (kₐ), base-mediated (kₑ), or pH-independent (kₒ).[10][11][12] For enzyme kinetic studies, it is essential to work under conditions where the non-enzymatic hydrolysis rate is negligible compared to the enzyme-catalyzed rate. Phenyl thioesters are generally stable at neutral pH.[7] When screening for inhibitors, this compound serves as the reporter substrate, and the reduction in its hydrolysis rate is used to determine inhibition constants (Kᵢ).[]

Table 1: Kinetic and Inhibition Constants Related to Phenyl Thioacetate and Analogs

| Parameter | Value | Thioester | Nucleophile / Inhibitor | Conditions | Reference |

| kₑ (Base Hydrolysis) | 0.64 M⁻¹s⁻¹ | Phenyl Thioester | OH⁻ | Aqueous solution | [7][12][13] |

| kₑ (Base Hydrolysis) | 5.90 M⁻¹s⁻¹ | S-p-nitrophenyl thioacetate | OH⁻ | H₂O, 25°C | [14] |

| kₑ (Base Hydrolysis) | 190,000 M⁻¹s⁻¹ | S-p-nitrophenyl thioacetate | OH⁻ | 80 mol % DMSO, 25°C | [14] |

| kₑₓ (Thiol Exchange) | 120 M⁻¹s⁻¹ | Phenyl Thioester | Sodium 2-mercaptoethanesulfonate | Aqueous solution | [7] |

| Kᵢ (Inhibition) | mM range | This compound | Various Carbamates (on rePON1) | - | [] |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | - | - | pH 7.6 - 8.6 | [15] |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 13,600 M⁻¹cm⁻¹ | - | - | pH 8.0 | [4] |

Detailed Experimental Protocols

This section outlines a standard protocol for measuring esterase activity in a 96-well microplate format.

A. Reagent Preparation

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0. Prepare and store at 4°C.

-

DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C.

-

SPTA Stock Solution (100 mM): As SPTA is a liquid, prepare a stock solution in a suitable organic solvent like ethanol or DMSO. For example, add the appropriate volume of SPTA to the solvent. Store at -20°C.

-

Enzyme Solution: Prepare a working solution of the esterase enzyme in Assay Buffer at the desired concentration. Keep on ice until use.

B. Assay Procedure

-

Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:

-

170 µL of Assay Buffer

-

10 µL of 10 mM DTNB Stock Solution (final concentration: 0.5 mM)

-

10 µL of diluted SPTA solution (e.g., from a 10 mM intermediate dilution for a final concentration of 0.5 mM)

-

-

Blank/Control: Prepare blank wells containing the reaction mixture but substitute the enzyme solution with Assay Buffer to measure non-enzymatic hydrolysis.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 412 nm. Take readings every 30-60 seconds for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time curve.

-

Correct the rate by subtracting the rate of the blank (non-enzymatic hydrolysis).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / ε × l × V where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), l is the path length in cm, and V is the volume of enzyme added in mL.

-

Applications in Research and Drug Development

-

Enzyme Characterization: SPTA is a broad-spectrum substrate, making it an excellent starting point for characterizing the activity of newly discovered or purified esterases.

-

High-Throughput Screening (HTS): The colorimetric, microplate-compatible nature of the assay makes it ideal for HTS of chemical libraries to identify novel enzyme inhibitors or activators.[16]

-

Toxicology and Diagnostics: Assays using thioester substrates are used to determine PON1 status, which can be an indicator of sensitivity to organophosphates and oxidative stress.[17][18] Similarly, acetylcholinesterase activity assays are critical in toxicology for assessing exposure to pesticides and nerve agents.[6][16][19]

-

Mechanistic Studies: By varying substrate and inhibitor concentrations, researchers can perform detailed kinetic analyses to elucidate enzyme mechanisms and modes of inhibition.[20]

Conclusion

This compound is a versatile and reliable substrate for the study of esterase enzymes. Its mechanism of action, based on enzymatic hydrolysis followed by a robust colorimetric detection step, provides a simple, continuous, and sensitive method for quantifying enzyme activity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively implement SPTA-based assays in their work, from basic enzyme characterization to high-throughput screening for therapeutic leads.

References

- 1. scbt.com [scbt.com]

- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 11. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of PON1 enzyme activity assays for longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetics and mechanism of the aminolysis of phenyl dithioacetate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

CAS number 934-87-2 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Ethanethioic acid, S-phenyl ester (CAS 934-87-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for Ethanethioic acid, S-phenyl ester (CAS 934-87-2). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Identity

| Identifier | Value |

| CAS Number | 934-87-2 |

| IUPAC Name | S-phenyl ethanethioate[1] |

| Synonyms | Phenyl thioacetate, S-Phenyl thioacetate, Thiophenyl acetate, Thioacetic acid S-phenyl ester[1][2] |

| Molecular Formula | C₈H₈OS[1][3] |

| Molecular Weight | 152.21 g/mol [2][3] |

| InChI Key | WBISVCLTLBMTDS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(=O)SC1=CC=CC=C1[1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Ethanethioic acid, S-phenyl ester.

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid[1] | Cymit Química S.L.[1] |

| Odor | Distinctive odor[1] | Cymit Química S.L.[1] |

| Boiling Point | 99 - 100 °C at 6 mmHg[4][5] | Fisher Scientific, ChemicalBook[4][5] |

| Density | 1.124 g/mL at 25 °C[5][6] | ChemicalBook, Smolecule[5][6] |

| Refractive Index (n20/D) | 1.57 | ChemicalBook[5] |

| Solubility | Soluble in organic solvents; limited solubility in water[1] | Cymit Química S.L.[1] |

| Flash Point | 79 °C (174.2 °F) - closed cup[7] | Sigma-Aldrich[7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like Ethanethioic acid, S-phenyl ester, which may decompose at atmospheric pressure, vacuum distillation is often employed.

General Protocol (Siwoloboff's Method):

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., silicone oil).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

-

For vacuum distillation, the apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling temperature.

Measurement of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

General Protocol (Using a Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, wiped dry, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and is measured using a refractometer.

General Protocol (Using an Abbe Refractometer):

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded.

Biological Significance and Metabolic Pathway

Direct signaling pathways involving Ethanethioic acid, S-phenyl ester have not been extensively documented. However, as a thioester, it belongs to a class of compounds that are crucial intermediates in various metabolic processes. Thioesters, such as acetyl-CoA, are central to cellular metabolism, including the citric acid cycle and fatty acid metabolism.[2][8]

The hydrolysis of thioesters is a fundamental biochemical reaction, often catalyzed by enzymes called thioesterases.[3] This reaction releases a carboxylic acid and a thiol.

The following diagram illustrates the general enzymatic hydrolysis of a thioester, a key reaction in the metabolism of this class of compounds.

Caption: Enzymatic hydrolysis of S-Phenyl Ethanethioate.

This guide provides a foundational understanding of the physicochemical properties of Ethanethioic acid, S-phenyl ester. For specific applications, it is recommended that these properties be determined experimentally under the conditions relevant to the intended use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. This compound 98 934-87-2 [sigmaaldrich.com]

- 8. CHEM 245 - Thioesters [guweb2.gonzaga.edu]

Molecular weight and formula of S-Phenyl thioacetate

An In-depth Technical Guide to S-Phenyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile reagent and substrate used in various biochemical and synthetic applications. It covers its fundamental chemical properties, detailed experimental protocols, and key analytical data to support its use in research and development.

Molecular Identity and Properties

This compound, also known as Thiophenyl acetate or Ethanethioic acid, S-phenyl ester, is an organosulfur compound widely utilized in laboratory settings.[1][2]

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₈H₈OS[1][3][4][5][6] |

| Linear Formula | CH₃COSC₆H₅[7] |

| Molecular Weight | 152.21 g/mol [1][3][4][7] |

| Monoisotopic Mass | 152.02958605 g/mol [8] |

| CAS Number | 934-87-2[1][5][6][7] |

| EC Number | 213-294-2[7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for handling, storage, and experimental design.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][8] |

| Purity | ≥97% to >98.0% (GC)[1][4][7] |

| Density | 1.124 g/mL at 25 °C[7] |

| Boiling Point | 99-100 °C at 6 mmHg[7] |

| Refractive Index | n20/D 1.57[7] |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| Storage Temperature | 2-8°C[7] |

| Solubility | Soluble in organic solvents; limited solubility in water[2][8] |

Applications in Research and Development

This compound serves as a critical tool in multiple scientific domains.

-

Enzyme Substrate: Its primary application is as a substrate for measuring the activity of esterases, particularly arylesterases.[1][7][9] The hydrolysis of the thioester bond can be monitored spectrophotometrically to determine enzyme kinetics.

-

Organic Synthesis: In synthetic organic chemistry, it is used as a reagent for the preparation of other thioesters and as a precursor for generating thiols, which are important functional groups in many biologically active molecules.[2][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of this compound.

3.1. Synthesis of this compound via S-Alkylation

This protocol describes a general method for the synthesis of thioacetates, adapted for this compound, based on the nucleophilic substitution reaction between a thioacetate salt and an aryl halide, or more commonly, the reaction of thiophenol with an acetylating agent. A more direct and common laboratory synthesis involves the acylation of thiophenol.

Materials:

-

Thiophenol (C₆H₅SH)

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

Pyridine or other suitable base

-

Anhydrous diethyl ether or dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add pyridine (1.1 equivalents) to the solution with stirring.

-

To this mixture, add acetyl chloride (1.1 equivalents) dropwise. Ensure the temperature remains at or below 5 °C. If using acetic anhydride, it can be added similarly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether or DCM.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel if necessary.

3.2. Assay for Esterase Activity Measurement

This protocol outlines the use of this compound as a substrate to determine arylesterase activity. The hydrolysis of this compound by the enzyme releases thiophenol, which can be detected.

Materials:

-

This compound stock solution (in a suitable organic solvent like methanol or DMSO)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer, pH adjusted to the enzyme's optimum)

-

Enzyme solution (e.g., serum sample containing arylesterase or purified enzyme)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) for colorimetric detection

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer.

-

Prepare a working solution of DTNB in the assay buffer.

-

In a 96-well microplate or a cuvette, add the assay buffer.

-

Add the DTNB working solution to the wells/cuvette.

-

Add the enzyme solution to initiate the reaction. A control reaction without the enzyme should be run in parallel.

-

Add the this compound working solution to start the reaction. The final concentration should be optimized based on the enzyme's Km value.

-

Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37 °C).[7] The absorbance change is due to the formation of the yellow 2-nitro-5-thiobenzoate anion as DTNB reacts with the released thiophenol.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Enzyme activity is proportional to this rate.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This hypothetical protocol provides a starting point for developing an HPLC method for the analysis of this compound, based on methods used for similar aromatic compounds.[11]

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A starting point could be a 75:25 mixture of aqueous acid and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detector: UV, with monitoring at a wavelength around 215 nm or 254 nm.

-

Injection Volume: 5-10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., water:acetonitrile:methanol) at a known concentration (e.g., 50 µg/mL).

Visualization of Workflows and Mechanisms

Diagram of this compound in Esterase Activity Assay

This diagram illustrates the enzymatic hydrolysis of this compound and the subsequent detection of the product using Ellman's reagent (DTNB).

Caption: Workflow for an arylesterase activity assay using this compound.

Diagram of Synthesis and Purification Workflow

This diagram outlines the general experimental workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Data is available in various databases for the following techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.[12][13]

-

Infrared (IR) Spectroscopy: FT-IR spectra are used to identify functional groups, such as the characteristic thioester carbonyl (C=O) stretch.[12][14]

-

Mass Spectrometry (MS): MS data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[12][15]

-

Raman Spectroscopy: Raman spectra offer complementary vibrational information to IR spectroscopy.[12][14]

References

- 1. scbt.com [scbt.com]

- 2. CAS 934-87-2: Ethanethioic acid, S-phenyl ester [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Ethanethioic acid, S-phenyl ester [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 934-87-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(934-87-2) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Density functional theory calculations of structure, FT-IR and Raman spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Solubility and stability of S-Phenyl thioacetate in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate (SPTA) is a sulfur-containing organic compound featuring a thioester linkage between an acetyl group and a phenyl group. Its unique chemical structure makes it a valuable reagent in organic synthesis and a useful substrate for studying enzymatic reactions, particularly those involving esterases. Understanding the solubility and stability of this compound in various solvents is critical for its effective use in research and development, especially in the context of drug discovery and formulation where reaction kinetics, shelf-life, and delivery systems are of paramount importance. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 934-87-2 | [1][2] |

| Molecular Formula | C₈H₈OS | [1][2][3] |

| Molecular Weight | 152.21 g/mol | [1][2][3] |

| Density | 1.124 g/mL at 25 °C | [1] |

| Boiling Point | 99-100 °C at 6 mmHg | [1][4] |

| Refractive Index | n20/D 1.57 | [1] |

| Flash Point | 79 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Limited/Sparingly Soluble[5] |

| Organic Solvents | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetonitrile | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

Stability Characteristics

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction that cleaves the thioester bond to yield thiophenol and acetic acid. This process can be catalyzed by acid or base.

Hydrolytic Stability

The hydrolysis of thioesters has been a subject of numerous kinetic studies. While specific kinetic data for the hydrolysis of this compound across a wide range of pH and temperatures is not extensively documented, data from analogous compounds, particularly other phenyl thioesters, provide valuable insights into its stability.

The rate of hydrolysis is significantly dependent on the pH of the medium.[6] The overall observed rate of hydrolysis (k_obs) can be described by the following equation:

k_obs = k_H[H⁺] + k_OH[OH⁻] + k_w

where k_H is the rate constant for acid-catalyzed hydrolysis, k_OH is the rate constant for base-catalyzed hydrolysis, and k_w is the rate constant for neutral (water-catalyzed) hydrolysis.

Studies on model aryl thioalkanoates have shown that hydrolysis is predominantly acid-mediated at low pH and base-mediated at high pH.[6] For a generic phenyl thioester, the second-order rate constant for base-catalyzed hydrolysis (k_b) has been reported to be approximately 0.64 M⁻¹s⁻¹.[7][8] In comparison, the base-catalyzed hydrolysis rate constant for S-methyl thioacetate is 0.16 M⁻¹s⁻¹, and the acid-mediated rate constant is 1.5 x 10⁻⁵ M⁻¹s⁻¹.[9] At neutral pH (pH 7) and 23°C, the half-life for the hydrolysis of S-methyl thioacetate is 155 days, suggesting that thioesters like this compound are relatively stable under neutral aqueous conditions.[9]

Table 2: Hydrolysis Rate Constants for Model Thioesters

| Compound | k_a (M⁻¹s⁻¹) | k_b (M⁻¹s⁻¹) | k_w (s⁻¹) | Conditions | Reference |

| S-methyl thioacetate | 1.5 x 10⁻⁵ | 1.6 x 10⁻¹ | 3.6 x 10⁻⁸ | Water, 23°C | [9] |

| Phenyl thioester (generic) | - | 0.64 | - | Water | [7][8] |

Thermal and Photolytic Stability

Specific studies on the thermal and photolytic degradation of this compound are not widely available. However, as a general consideration for thioesters, prolonged exposure to high temperatures or UV radiation may lead to degradation. Proper storage in a cool, dark place is recommended to maintain its integrity.[1]

Experimental Protocols

I. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of PBS (e.g., 10 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

II. Stability Assessment by HPLC

This protocol describes a method to evaluate the stability of this compound in a given solvent system over time.

Materials:

-

This compound

-

Solvent of interest (e.g., buffered aqueous solution at a specific pH, organic solvent)

-

Volumetric flasks

-

HPLC vials

-

Constant temperature incubator or water bath

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Aliquot the solution into several HPLC vials and seal them.

-

Store the vials under the desired conditions (e.g., specific temperature, light exposure).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the storage condition.

-

Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics.

HPLC Method Example (for quantification):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

Note: This is a general method and should be optimized and validated for the specific application.

Visualizations

Experimental Workflow for Solubility Determination

Enzymatic Hydrolysis of this compound

This compound is a known substrate for esterases.[2] The following diagram illustrates the enzymatic cleavage of the thioester bond.

References

- 1. This compound 98 934-87-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 934-87-2 [chemicalbook.com]

- 5. CAS 934-87-2: Ethanethioic acid, S-phenyl ester [cymitquimica.com]

- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Literature review on the biological activity of S-Phenyl thioacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate (PTA) is an organosulfur compound primarily recognized in biochemical research as a chromogenic substrate for esterase enzymes. Its biological activity is predominantly linked to its role in assays for quantifying the arylesterase activity of paraoxonase 1 (PON1), an enzyme implicated in the detoxification of organophosphates and the prevention of lipoprotein oxidation. This technical guide provides a comprehensive review of the known biological applications of this compound, with a focus on quantitative data from inhibition studies and detailed experimental protocols. The available literature does not indicate that this compound modulates specific signaling pathways; instead, its utility lies in its reliable hydrolysis by certain enzymes, making it a valuable tool for studying their function and inhibition.

Quantitative Data: Inhibition of PON1 Arylesterase Activity

This compound is widely used as a substrate to study the inhibition of the arylesterase activity of recombinant human paraoxonase-1 (rePON1). The following table summarizes the inhibition dissociation constants (Ki) for a selection of pharmacologically relevant carbamates that act as competitive inhibitors of rePON1, with this compound as the substrate.[1][2][3][4]

| Inhibitor | Ki (mM) |

| Ro 02-0683 | 0.8 ± 0.1 |

| Carbofuran | 0.21 ± 0.02 |

| Bambuterol | 3.8 ± 0.6 |

| Physostigmine | 0.9 ± 0.1 |

Table 1: Inhibition dissociation constants (Ki) for selected carbamates on rePON1 arylesterase activity using this compound as a substrate. Data were determined from discontinuous inhibition measurements in 50 mM Tris/HCl buffer (pH 8.0) containing 1.0 mM CaCl2 at 25°C.[1]

Experimental Protocols

The primary experimental application of this compound is in the spectrophotometric measurement of arylesterase activity. The following protocol is a representative method for determining PON1 activity and its inhibition.

Measurement of Arylesterase Activity using this compound

Principle:

This assay measures the enzymatic hydrolysis of this compound by an arylesterase, such as PON1. The reaction yields phenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 270 nm.[5][6][7] The rate of phenol formation is directly proportional to the enzyme's activity.

Materials:

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 20 mM or 50 mM, pH 8.0)

-

Calcium chloride (CaCl2, e.g., 1 mM)

-

Enzyme source (e.g., purified PON1, serum, or plasma sample)

-

UV-transparent 96-well plate or cuvettes

-

Microplate spectrophotometer or a spectrophotometer capable of reading at 270 nm and maintaining a constant temperature (e.g., 25°C)

Procedure:

-

Prepare the Assay Buffer: Prepare a solution of Tris-HCl buffer containing CaCl2. A common buffer is 20 mM Tris-HCl, pH 8.0, with 1 mM CaCl2.[7]

-

Prepare the Substrate Solution: Prepare a stock solution of this compound in a suitable solvent like methanol. Just before use, dilute the stock solution into the assay buffer to the desired final concentration (e.g., 4 mM).[6]

-

Sample Preparation: If using serum or plasma, it may need to be diluted in the assay buffer to ensure the reaction rate is linear over the measurement period.[5][6]

-

Enzyme Reaction:

-

Pipette the diluted enzyme source into the wells of the microplate or cuvettes.

-

To initiate the reaction, add the this compound substrate solution to each well.

-

Immediately place the plate or cuvette in the spectrophotometer.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 270 nm over time. Readings are typically taken at regular intervals (e.g., every 15 seconds) for a period of several minutes.[5]

-

Ensure the reaction is in the linear range.

-

-

Calculation of Activity: The arylesterase activity is calculated from the linear rate of the change in absorbance using the Beer-Lambert law. The molar extinction coefficient for phenol at 270 nm is required for this calculation.[5]

Protocol for Inhibition Studies

For studying the effect of inhibitors, the protocol is modified as follows:

-

Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor in the assay buffer for a specific period before adding the substrate.

-

Reaction Initiation: Initiate the reaction by adding the this compound substrate.

-

Data Analysis: The inhibition constant (Ki) can be determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk, or in the case of the data in Table 1, the Hunter-Downs plot).[1][4]

Visualizations

Experimental Workflow for Arylesterase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on arylesterase activity using this compound.

Caption: Workflow for an arylesterase inhibition assay.

Conclusion

The biological activity of this compound is currently understood to be that of a substrate for arylesterases, most notably PON1. This property makes it an essential reagent for the quantification of this enzyme's activity and for the screening and characterization of its inhibitors. While this compound does not appear to have direct modulatory effects on cellular signaling pathways, its utility in enzyme kinetics provides a valuable indirect tool for researchers in toxicology, drug development, and the study of diseases associated with oxidative stress. Future research may uncover novel applications, but its current role as a biochemical tool is well-established and critical for the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions of Paraoxonase-1 with Pharmacologically Relevant Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. h-h-c.com [h-h-c.com]

- 7. Dynamic changes of paraoxonase 1 activity towards paroxon and phenyl acetate during coronary artery surgery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of S-Phenyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for S-Phenyl thioacetate, a key reagent and intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference. Furthermore, it outlines the general experimental protocols for acquiring such data, ensuring reproducibility and accurate characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 934-87-2; Molecular Formula: C₈H₈OS; Molecular Weight: 152.21 g/mol ).[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.39 | Singlet | 3H | Methyl protons (-COCH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 194.2 | Carbonyl carbon (C=O) |

| 134.5 | Aromatic carbon (ipso-C) |

| 129.4 | Aromatic carbons (ortho-C or meta-C) |

| 129.1 | Aromatic carbons (ortho-C or meta-C) |

| 128.8 | Aromatic carbon (para-C) |

| 30.2 | Methyl carbon (-CH₃) |

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (thioester) |

| ~1475, 1440 | Medium | C=C aromatic ring stretch |

| ~1355 | Medium | C-H bend (methyl) |

| ~1190 | Strong | C-O stretch |

| ~690, 740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 152 | High | [M]⁺ (Molecular ion) |

| 110 | High | [M - CH₂CO]⁺ |

| 109 | High | [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base peak) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for data acquisition.[3]

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4]

-

KBr Pellet (for solids): If the sample is a solid at the time of measurement, a small amount (1-2 mg) is ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.

-

The sample is then placed in the spectrometer's beam path.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[5]

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).[6]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for small, volatile molecules.

-

Data Acquisition:

-

The sample is introduced into the ion source, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Alternate names for S-Phenyl thioacetate like Thiophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phenyl thioacetate, a versatile thioester compound, serves as a crucial tool in various scientific disciplines, primarily as a chromogenic substrate for the detection and quantification of esterase activity. This technical guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, synthesis, and detailed experimental protocols for its application in esterase assays. Furthermore, this document explores its broader utility in organic synthesis and discusses the current understanding of its biological relevance.

Introduction

This compound, also known by several synonyms (see Table 1), is an organosulfur compound featuring a thioester linkage between an acetyl group and a phenyl group.[1] This structure renders it susceptible to enzymatic hydrolysis by esterases, releasing thiophenol, a thiol that can be readily detected, often through reaction with a chromogenic agent. This property has led to its widespread use in biochemical assays for characterizing esterase and cholinesterase activity.[2] Beyond its role as an enzyme substrate, this compound also finds application as a reagent in organic synthesis.[3]

Nomenclature and Physicochemical Properties

A comprehensive list of alternate names and synonyms for this compound is provided to aid in literature searches and material sourcing.

Table 1: Alternate Names and Synonyms for this compound

| Name Type | Name |

| Systematic Name | S-phenyl ethanethioate |

| Common Names | This compound, Thiophenyl acetate, Phenyl thioacetate, Phenyl thiolacetate |

| IUPAC Name | S-phenyl ethanethioate |

| Other Synonyms | Acetic acid, thio-, S-phenyl ester; Benzenethiol, acetate; Ethanethioic acid, S-phenyl ester; Thioacetic acid S-phenyl ester |

The key physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 934-87-2 | [2] |

| Molecular Formula | C₈H₈OS | [2] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 99-100 °C at 6 mmHg | |

| Density | 1.124 g/mL at 25 °C | |

| Refractive Index | n20/D 1.57 | |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of thiophenol. While various methods exist for the formation of thioesters, the reaction of thiophenol with an acetylating agent such as acetyl chloride or acetic anhydride is a direct and efficient route.[4]

Experimental Protocol: Synthesis via Acetylation of Thiophenol

This protocol describes the synthesis of this compound from thiophenol and acetyl chloride.

Materials:

-

Thiophenol

-

Acetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or cyclohexane)

-

Base (e.g., pyridine or triethylamine, optional but recommended to neutralize HCl byproduct)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophenol in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If using a base, add it to the thiophenol solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Safety Precautions: Thiophenol has a strong, unpleasant odor and is toxic. Acetyl chloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Esterase Activity Assays

This compound is a widely used substrate for the colorimetric determination of esterase activity, including that of cholinesterases.[2] The enzymatic hydrolysis of this compound yields thiophenol. The liberated thiophenol can then react with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), to produce a colored product that can be quantified spectrophotometrically.

Experimental Protocol: Spectrophotometric Esterase Assay

This protocol provides a general method for measuring esterase activity using this compound as the substrate and DTNB as the chromogenic reagent.

Materials:

-

Esterase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)

-

This compound solution (stock solution prepared in a suitable organic solvent like ethanol or DMSO and diluted in buffer)

-

DTNB solution in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent.

-

Prepare a working solution of DTNB in the assay buffer.

-

In a microplate well or cuvette, add the assay buffer, the DTNB working solution, and the esterase-containing sample.

-

Initiate the reaction by adding the this compound working solution.

-

Immediately measure the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the esterase activity.

-

A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

-

The esterase activity can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) anion produced from the reaction of thiophenol with DTNB (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

Workflow for Esterase Activity Assay:

Caption: Workflow for a typical spectrophotometric esterase assay.

Role in Biological Systems and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific cellular signaling pathways or metabolic processes. Its primary role in a biological context is that of an artificial substrate used for in vitro assays to measure the activity of various esterases. While thioesters, in general, are important intermediates in metabolism (e.g., acetyl-CoA), this compound itself is not known to be a natural biological molecule. Further research may uncover currently unknown interactions or metabolic transformations of this compound in biological systems.

Conclusion

This compound is a valuable chemical tool for researchers in biochemistry and organic chemistry. Its well-characterized use as a substrate for esterase assays provides a reliable method for enzyme activity determination. The synthetic route to this compound is straightforward, making it an accessible reagent. While its direct biological role has not been established, its utility in studying enzyme kinetics and as a synthetic building block is firmly cemented. This guide provides the necessary technical information for the effective utilization of this compound in a research setting.

Logical Relationship of this compound Applications:

Caption: Synthesis and primary applications of this compound.

References

S-Phenyl Thioacetate: A Versatile Precursor for Thiol Synthesis in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-phenyl thioacetate has emerged as a crucial reagent in synthetic chemistry, particularly as a stable and reliable precursor for the generation of thiols. The thiol functional group is a cornerstone in a myriad of applications, from the synthesis of biologically active molecules and peptidomimetics to the development of novel drug delivery systems. Its presence is pivotal in the structure and function of numerous enzymes and proteins, making it a key target in drug design. This technical guide provides a comprehensive overview of the synthesis of thiols from this compound, detailing reaction mechanisms, experimental protocols, and applications in drug development.

Thiol Synthesis from this compound: A Comparative Analysis

The liberation of the thiol group from this compound is typically achieved through the cleavage of the thioester bond. This can be accomplished under various conditions, primarily through base-catalyzed, acid-catalyzed, and hydroxylamine-mediated hydrolysis. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction kinetics.

Quantitative Data on Deprotection Methods

The efficiency of thiol synthesis from this compound varies with the chosen deprotection method. The following table summarizes the reaction conditions and corresponding yields for the conversion of this compound to thiophenol.

| Deprotection Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Base-Catalyzed | 0.5M NaOH in Ethanol, Reflux at 82°C | 2 hours | 50-75 | [1] |

| Acid-Catalyzed | Concentrated HCl in Methanol, Reflux at 77°C | 5 hours | 50-75 | [1] |

| Hydroxylamine-Mediated | Hydroxylamine in Ethanol, Room Temperature | 2 hours | <15 | [1] |

Table 1: Comparison of Deprotection Methods for this compound. Yields are reported as a general range based on the deacetylation of various thioacetates, including this compound.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of this compound to yield thiophenol.

Protocol 1: Base-Catalyzed Deprotection (NaOH)[1]

Materials:

-

This compound (1.2 mmol)

-

Ethanol (10 mL)

-

0.5M Sodium Hydroxide (NaOH) solution (4 mL)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.2 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.

-

Add the 0.5M NaOH solution (4 mL) to the flask.

-

Reflux the reaction mixture at 82°C for 2 hours.

-

After cooling to room temperature, wash the solution with hexanes (3 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and decant to obtain the thiol product.

Protocol 2: Acid-Catalyzed Deprotection (HCl)[1]

Materials:

-

This compound (1.2 mmol)

-

Methanol (15 mL)

-

Concentrated Hydrochloric Acid (HCl) (1 mL)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.2 mmol) in methanol (15 mL) in a round-bottom flask with stirring.

-

Add concentrated HCl (1 mL) to the solution.

-

Reflux the reaction mixture at 77°C for 5 hours.

-

After cooling to room temperature, wash the solution with hexanes (3 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and decant to obtain the thiol product.

Protocol 3: Hydroxylamine-Catalyzed Deprotection[1]

Materials:

-

This compound (1.2 mmol)

-

Ethanol (10 mL)

-

Hydroxylamine (1.4 mmol)

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add hydroxylamine (1.4 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Wash the solution with hexanes (3 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and decant to obtain the thiol product.

Reaction Mechanisms and Visualizations

The deprotection of this compound proceeds through distinct mechanistic pathways depending on the catalyst employed.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and a thiolate anion. Protonation of the thiolate in the workup step generates the final thiol product.

Acid-Catalyzed Hydrolysis

In the presence of an acid, the carbonyl oxygen of the thioester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid and the protonated thiol, which is then deprotonated to give the final product.

Hydroxylamine-Mediated Cleavage

Hydroxylamine, being a potent nucleophile, directly attacks the carbonyl carbon of the thioester. The resulting tetrahedral intermediate collapses to form a hydroxamic acid and the thiolate anion, which is subsequently protonated to yield the thiol. The poor yields observed with this method for this compound suggest that side reactions may be prevalent.

Application in Drug Development: Solid-Phase Peptide Synthesis

This compound serves as a valuable precursor in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery for creating therapeutic peptides and peptidomimetics. The thioester functionality is crucial for native chemical ligation (NCL), a powerful method for joining unprotected peptide fragments. The workflow below illustrates the incorporation of a thiol-containing amino acid into a peptide chain using a thioacetate-protected building block.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of thiols, offering stability and predictable reactivity. The choice of deprotection method—be it base-catalyzed, acid-catalyzed, or hydroxylamine-mediated—can be tailored to the specific requirements of the synthetic route and the nature of the substrate. Its application in solid-phase peptide synthesis, particularly for native chemical ligation, underscores its importance in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Esterase Activity Assays Using S-Phenyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of esterase activity using S-Phenyl thioacetate as a chromogenic substrate. This method is suitable for a variety of research and drug development applications, including enzyme characterization, inhibitor screening, and pathway analysis.

Introduction

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and pathological processes, including neurotransmission, drug metabolism, and detoxification. The accurate measurement of esterase activity is therefore essential for understanding their function and for the development of novel therapeutics. This compound is a versatile substrate for the continuous monitoring of esterase activity. The enzymatic hydrolysis of the thioester bond by an esterase releases thiophenol. This thiol product reacts with the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Principle of the Assay

The esterase-catalyzed hydrolysis of this compound yields thiophenol and acetate. The produced thiophenol then reacts with DTNB in a stoichiometric manner to generate the TNB anion, which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the esterase activity.

Application of S-Phenyl Thioacetate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

S-Phenyl thioacetate (SPTA) is a versatile and valuable reagent in modern organic synthesis. Its utility stems from the unique reactivity of the thioester functionality, which allows it to serve as an efficient acetyl group donor and a precursor to the highly nucleophilic thiophenolate anion. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including cross-coupling reactions for the formation of carbon-sulfur bonds, enzymatic assays, and conjugate additions.

Palladium-Catalyzed Cross-Coupling Reactions: Synthesis of Aryl Sulfides

This compound is an effective coupling partner in palladium-catalyzed reactions with aryl halides for the synthesis of aryl sulfides. This method provides a direct route to C-S bond formation, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.